molecular formula C12H14N2O6 B15166787 N-(4-Nitrophenoxycarbonyl)valine CAS No. 188789-98-2

N-(4-Nitrophenoxycarbonyl)valine

Cat. No.: B15166787
CAS No.: 188789-98-2
M. Wt: 282.25 g/mol
InChI Key: GOSUVKUKGNKEKH-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Nitrophenoxycarbonyl)valine is a valine derivative functionalized with a 4-nitrophenoxycarbonyl group. This structural motif is critical in peptide synthesis, where the 4-nitrophenyl (4-NP) group acts as an activated leaving group, facilitating efficient acyl transfer reactions. The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making it reactive toward nucleophiles like amines or alcohols. Such compounds are widely used as intermediates in pharmaceuticals and organic synthesis, particularly for constructing peptide bonds under mild conditions.

Properties

CAS No.

188789-98-2

Molecular Formula

C12H14N2O6

Molecular Weight

282.25 g/mol

IUPAC Name

(2S)-3-methyl-2-[(4-nitrophenoxy)carbonylamino]butanoic acid

InChI

InChI=1S/C12H14N2O6/c1-7(2)10(11(15)16)13-12(17)20-9-5-3-8(4-6-9)14(18)19/h3-7,10H,1-2H3,(H,13,17)(H,15,16)/t10-/m0/s1

InChI Key

GOSUVKUKGNKEKH-JTQLQIEISA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Nitrophenoxycarbonyl)valine typically involves the reaction of valine with 4-nitrophenyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like tetrahydrofuran (THF). The reaction conditions usually involve maintaining the temperature at around room temperature to slightly elevated temperatures to ensure the completion of the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-Nitrophenoxycarbonyl)valine undergoes various chemical reactions, including:

    Substitution Reactions: The nitrophenyl group can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield valine and 4-nitrophenol.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Triethylamine: Used as a base in the synthesis.

    Tetrahydrofuran (THF): Common solvent for the reaction.

    Hydrogen Gas and Catalyst: For reduction reactions.

Major Products Formed

    Valine: Upon hydrolysis.

    4-Nitrophenol: Upon hydrolysis.

    4-Aminophenoxycarbonylvaline: Upon reduction of the nitro group.

Scientific Research Applications

N-(4-Nitrophenoxycarbonyl)valine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Nitrophenoxycarbonyl)valine primarily involves its role as a derivatizing agent. It reacts with amino groups in molecules to form stable derivatives that can be easily separated and analyzed using chromatographic techniques. The nitrophenyl group enhances the detection sensitivity due to its strong absorbance in the UV region .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of N-(4-Nitrophenoxycarbonyl)valine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Melting Point (°C) Key Applications
(4-Nitrophenyl) 3-methyl-2-(phenylmethoxycarbonylamino)butanoate C₁₉H₂₀N₂O₆ 372.37 Benzyloxycarbonyl (Cbz), 4-nitrophenyl ester Not reported Peptide coupling, protecting groups
N-Ethoxycarbonyl α-Methyl-L-valine C₉H₁₇NO₄ 203.24 Ethoxycarbonyl, α-methyl valine Not reported Chiral synthesis, intermediates
(S)-NIFE (N-(4-nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester) Not explicitly stated 388.37 4-nitrophenoxycarbonyl, methoxyethyl ester, phenylalanine 179.41 Organic synthesis, pharmaceutical intermediates
N-[2-Chloro-4-(trifluoromethyl)phenyl]valine C₁₂H₁₂ClF₃NO₂ 295.69 Chloro-trifluoromethylphenyl, valine 63–65 Specialty chemicals, drug discovery

Reactivity and Functional Group Analysis

  • 4-Nitrophenoxycarbonyl Derivatives: Compounds with this group (e.g., ) exhibit high reactivity in acyl transfer due to the electron-withdrawing nitro group, which stabilizes the transition state during nucleophilic attack. This makes them superior to ethoxycarbonyl derivatives (e.g., ) in coupling reactions but may require stricter storage conditions to prevent premature hydrolysis .
  • Ethoxycarbonyl vs. Benzyloxycarbonyl: The ethoxycarbonyl group in offers lower reactivity but greater stability, making it suitable for stepwise syntheses where controlled deprotection is needed. In contrast, the benzyloxycarbonyl (Cbz) group in is widely used in peptide synthesis due to its balance of reactivity and ease of removal via hydrogenolysis .
  • Chloro-Trifluoromethylphenyl Substitution : The compound in incorporates a lipophilic chloro-CF₃ group, which enhances metabolic stability and membrane permeability in drug candidates. However, its lower melting point (63–65°C) suggests reduced thermal stability compared to nitro-substituted analogs .

Steric and Electronic Effects

  • Amino Acid Backbone: Valine derivatives () introduce branched alkyl side chains, increasing steric hindrance compared to phenylalanine-based compounds (). This can slow reaction rates but improve selectivity in chiral syntheses .

Research Findings and Practical Considerations

  • Synthetic Efficiency: The 4-nitrophenoxycarbonyl group enables high-yield couplings (e.g., >90% in peptide synthesis), but requires anhydrous conditions to avoid hydrolysis .
  • Stability Trade-offs : While has a high melting point (179.41°C), indicating thermal stability, ’s low melting point necessitates refrigeration (2–8°C) for long-term storage .
  • Purity and Scalability : Commercial availability of high-purity (95–97%) compounds () ensures reproducibility in research, but cost and scalability vary with functional group complexity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.